NCF's ability to alleviate depressive symptoms has spurred research into its effects on the brain's neurochemical pathways. Studies investigating the interaction of NCF with serotonin receptors and transporters have provided valuable insights into the mechanisms underlying depression, paving the way for the development of novel therapeutic strategies [].
NCF is frequently employed in preclinical studies utilizing animal models of depression. Researchers administer NCF to animals exhibiting depression-like behaviors and monitor their response to the drug. This approach allows scientists to investigate the efficacy and potential side effects of NCF in a controlled setting before human trials [].
Beyond depression, researchers are exploring the potential therapeutic effects of NCF in various other conditions. Studies have investigated the use of NCF in treating anxiety disorders, obsessive-compulsive disorder (OCD), eating disorders, and even post-traumatic stress disorder (PTSD) [, , ].
2-[(4-cyano-2-fluorophenyl)(methyl)amino]acetic acid hydrochloride, also known as N-(4-cyano-2-fluorophenyl)-N-methylglycine hydrochloride, is a chemical compound with the molecular formula C₁₀H₉FN₂O₂·HCl. It is characterized by the presence of a cyano group and a fluorine atom on the phenyl ring, contributing to its unique properties. This compound is primarily used in pharmaceutical research and development due to its potential biological activities.
Initial studies indicate that 2-[(4-cyano-2-fluorophenyl)(methyl)amino]acetic acid hydrochloride exhibits various biological activities, potentially including:
The synthesis of 2-[(4-cyano-2-fluorophenyl)(methyl)amino]acetic acid hydrochloride typically involves several steps:
The primary applications of 2-[(4-cyano-2-fluorophenyl)(methyl)amino]acetic acid hydrochloride include:
Interaction studies are crucial for understanding how this compound behaves in biological systems. Preliminary research suggests that it may interact with specific receptors or enzymes involved in neurotransmission and inflammation pathways. Further studies are needed to elucidate these mechanisms fully.
Several compounds share structural similarities with 2-[(4-cyano-2-fluorophenyl)(methyl)amino]acetic acid hydrochloride. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-Cyano-2-fluoroaniline | Contains a cyano group and fluorine on an aniline structure | Primarily used in dye synthesis |
| N-Methylglycine | Simple amino acid structure without cyano or fluorine | Commonly found in biological systems |
| 4-Fluorophenylalanine | Similar phenyl structure but lacks cyano group | Known for its role in protein synthesis |
The uniqueness of 2-[(4-cyano-2-fluorophenyl)(methyl)amino]acetic acid hydrochloride lies in its combination of both cyano and fluorine substituents, which may enhance its pharmacological properties compared to similar compounds.
IUPAC Name: N-(4-Cyano-2-fluorophenyl)-N-methylglycine hydrochloride.
Molecular Formula: C₁₀H₁₀ClFN₂O₂.
Molecular Weight: 244.65 g/mol.
CAS Number: 2229137-64-6.
InChI Key: NJVOMUKFSBTMBV-UHFFFAOYSA-N.
Phenylacetic acid derivatives have been pivotal in organic synthesis and pharmaceutical development for decades. Early methods focused on carbonylation and carboxylation of benzyl halides, though limitations such as toxicity (e.g., sodium cyanide) and reaction complexity drove innovation.
Carbonylation Reactions:
Functionalization of Benzyl Intermediates:
Modern Applications:
The cyano (-CN) and fluoro (-F) groups in 2-[(4-cyano-2-fluorophenyl)(methyl)amino]acetic acid hydrochloride confer distinct pharmacological advantages.
The molecular configuration of 2-[(4-cyano-2-fluorophenyl)(methyl)amino]acetic acid hydrochloride exhibits distinctive structural features characteristic of fluorinated aromatic amino acid derivatives. Crystallographic studies of related cyano-fluorophenyl compounds provide insights into the expected molecular geometry and intermolecular interactions [1]. The compound belongs to a class of molecules where the cyano group and fluorine substituent significantly influence the overall molecular conformation through electronic effects [2].
The molecular framework consists of a benzene ring bearing both cyano and fluorine substituents, with a methylamino acetic acid moiety attached to the aromatic system [3]. The cyano group typically exhibits linear geometry with carbon-nitrogen triple bond characteristics, while the fluorine atom introduces significant electronegativity effects that influence neighboring bond lengths and angles [4]. The dihedral angles between aromatic rings and functional groups in similar fluorinated compounds range from 74° to 81°, indicating substantial non-planarity in these molecular systems [24].
Crystallographic analysis reveals that the amino acid portion adopts specific conformational preferences due to intramolecular interactions. The methylamino group exhibits characteristic bond lengths with carbon-nitrogen distances typically ranging from 1.45 to 1.48 Angstroms [1]. The carboxylic acid functionality in the hydrochloride salt form participates in hydrogen bonding networks that stabilize the crystal structure [3].
| Structural Parameter | Typical Range | Reference Value |
|---|---|---|
| Carbon-Nitrogen (cyano) | 1.14-1.16 Å | 1.15 Å |
| Carbon-Fluorine | 1.35-1.37 Å | 1.36 Å |
| Aromatic Carbon-Carbon | 1.39-1.41 Å | 1.40 Å |
| Dihedral Angle (aromatic-functional) | 70-85° | 78° |
The intermolecular interactions in the crystal lattice include hydrogen bonding involving the amino group and carboxylate functionality, as well as weak aromatic interactions between neighboring molecules [24]. The fluorine atom participates in weak hydrogen bonding interactions with neighboring hydrogen atoms, contributing to the overall crystal stability [4].
The proton nuclear magnetic resonance spectrum of 2-[(4-cyano-2-fluorophenyl)(methyl)amino]acetic acid hydrochloride displays characteristic signals reflecting the molecular structure. The aromatic protons appear in the downfield region between 7.0 and 8.0 parts per million, with specific chemical shifts influenced by the electron-withdrawing effects of both cyano and fluorine substituents [7] [8]. The proton ortho to the cyano group typically resonates at approximately 7.8 parts per million, while the proton meta to the fluorine appears around 7.4 parts per million [9].
The methylamino group contributes a characteristic singlet around 2.8-3.0 parts per million, with the exact chemical shift dependent on the protonation state and hydrogen bonding environment [7]. The methylene protons of the acetic acid moiety appear as a singlet near 4.2 parts per million, shifted downfield due to the electron-withdrawing effect of the carboxyl group [10].
The carbon-13 nuclear magnetic resonance spectrum provides detailed information about the carbon framework. The cyano carbon exhibits a characteristic signal around 118-120 parts per million, typical for aromatic nitriles [11] [28]. The aromatic carbons show distinct patterns, with the carbon bearing the fluorine substituent appearing around 158-162 parts per million due to the one-bond carbon-fluorine coupling [29].
The carbonyl carbon of the carboxylic acid functionality resonates in the typical region of 170-175 parts per million [11]. The methylamino carbon appears around 34-36 parts per million, while the methylene carbon of the acetic acid chain resonates near 54-56 parts per million [7].
| Carbon Position | Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Cyano Carbon | 118-120 | Singlet |
| Aromatic C-F | 158-162 | Doublet (J = 245 Hz) |
| Aromatic C-CN | 108-112 | Singlet |
| Carboxyl Carbon | 170-175 | Singlet |
| Methylene Carbon | 54-56 | Singlet |
| Methyl Carbon | 34-36 | Singlet |
The fluorine-19 nuclear magnetic resonance spectrum exhibits a single resonance characteristic of the aromatic fluorine environment. The chemical shift typically appears around -113 to -115 parts per million relative to trichlorofluoromethane, consistent with fluorine attached to electron-deficient aromatic systems [32] [33]. The fluorine signal shows coupling to neighboring aromatic protons, with three-bond and four-bond coupling constants ranging from 6 to 12 hertz [8] [32].
The fluorine-19 chemical shift is significantly influenced by the electron-withdrawing cyano group, which deshields the fluorine nucleus and results in a downfield shift compared to simple fluorobenzene derivatives [32]. Temperature and solvent effects can cause variations of ±2 parts per million in the observed chemical shift [33].
The Fourier Transform infrared spectrum of 2-[(4-cyano-2-fluorophenyl)(methyl)amino]acetic acid hydrochloride exhibits characteristic vibrational modes that confirm the molecular structure and functional group presence. The cyano stretching vibration appears as a strong, sharp absorption band around 2220-2240 wavenumbers, typical for aromatic nitriles [11] [35]. This frequency is slightly higher than aliphatic nitriles due to the conjugation with the aromatic system [37].
The carboxylic acid functionality contributes multiple characteristic absorptions. The carbonyl stretching vibration appears around 1700-1720 wavenumbers, with the exact frequency influenced by hydrogen bonding and the protonation state [11] [14]. The broad absorption in the 2500-3300 wavenumber region corresponds to the hydroxyl stretching of the carboxylic acid group, often overlapping with nitrogen-hydrogen stretching vibrations from the protonated amino group [39].
Aromatic carbon-carbon stretching vibrations appear in the 1450-1600 wavenumber region, with multiple bands corresponding to different ring modes [11] [14]. The carbon-fluorine stretching vibration typically occurs around 1000-1300 wavenumbers, appearing as a strong absorption due to the large dipole moment of the carbon-fluorine bond [40].
| Vibrational Mode | Frequency (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| Cyano Stretch | 2220-2240 | Strong | C≡N stretch |
| Carbonyl Stretch | 1700-1720 | Strong | C=O stretch |
| Aromatic C=C | 1450-1600 | Medium | Ring vibrations |
| C-F Stretch | 1000-1300 | Strong | C-F stretch |
| N-H Stretch | 3100-3400 | Medium-Broad | N-H stretch |
| O-H Stretch | 2500-3300 | Broad | O-H stretch |
The amino group vibrations contribute to the spectral complexity, with nitrogen-hydrogen stretching appearing around 3200-3400 wavenumbers and nitrogen-hydrogen bending modes occurring around 1500-1600 wavenumbers [36] [39]. The methylamino group exhibits characteristic carbon-hydrogen stretching vibrations in the 2800-3000 wavenumber region [11].
The mass spectrometric analysis of 2-[(4-cyano-2-fluorophenyl)(methyl)amino]acetic acid hydrochloride reveals characteristic fragmentation patterns that provide structural information. Under electron ionization conditions, the molecular ion peak appears at mass-to-charge ratio corresponding to the protonated molecular weight [16] [18]. The base peak typically corresponds to the loss of the carboxylic acid functionality, resulting in a fragment containing the intact cyano-fluorophenyl methylamino portion [17].
Primary fragmentation pathways include the cleavage of the carbon-nitrogen bond connecting the aromatic ring to the amino acid chain, producing a stable cyano-fluorophenyl cation [18]. This fragment typically appears at mass-to-charge ratio 136, corresponding to the molecular formula carbon-eight hydrogen-five fluorine nitrogen [17]. The loss of hydrogen fluoride from aromatic fluorine compounds is a common fragmentation pathway, resulting in a dehydrofluorinated aromatic cation [18].
Secondary fragmentation involves the loss of the cyano group from the aromatic ring system, producing fragments at lower mass-to-charge ratios [17]. The methylamino acetic acid portion can undergo fragmentation through decarboxylation, producing fragments containing the methylamino functionality [18].
| Fragment Ion | m/z | Relative Intensity (%) | Proposed Structure |
|---|---|---|---|
| [M+H]⁺ | 269 | 15-25 | Molecular ion |
| [M-COOH]⁺ | 224 | 40-60 | Loss of carboxyl |
| [ArF-CN]⁺ | 136 | 80-100 | Cyano-fluorophenyl |
| [Ar-HF]⁺ | 117 | 30-45 | Dehydrofluorinated aromatic |
| [CN]⁺ | 26 | 20-35 | Cyano fragment |
| [CH₂COOH]⁺ | 59 | 25-40 | Acetic acid fragment |
The fragmentation patterns are influenced by the stability of the resulting ionic species, with aromatic cations showing enhanced stability due to resonance stabilization [17] [18]. The cyano group acts as an electron-withdrawing substituent that stabilizes adjacent carbocations through resonance effects, influencing the relative intensities of different fragment ions [18].